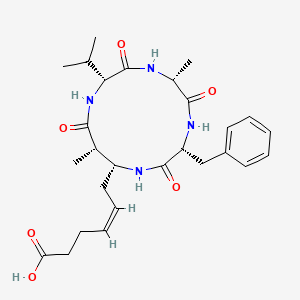

azumamide E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azumamide E is a naturally occurring cyclic tetrapeptide isolated from the marine sponge Mycale izuensis. It belongs to the family of histone deacetylase inhibitors, which are compounds that inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression through the modification of histones. This compound is known for its potent inhibitory activity against histone deacetylases, making it a valuable compound in the field of epigenetics and cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azumamide E involves several key steps, including the formation of β-amino acids and macrocyclization. One of the synthetic routes begins with the preparation of a linear tetrapeptide containing the Amnda ethyl ester, which is then transformed into this compound ethyl ester through FDPP-mediated macrocyclization. The final product, this compound, is obtained via hydrolysis of the resulting ethyl ester .

Industrial Production Methods

the synthetic route involving the preparation of β-amino acids and macrocyclization can be scaled up for larger production if needed .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Azumamide E unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in das this compound-Molekül einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate mit modifizierten funktionellen Gruppen ergeben, während die Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

Azumamide E hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von cyclischen Peptiden verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation der Genexpression durch Histondeacetylase-Inhibition.

Medizin: Als potenzielles Therapeutikum zur Behandlung von Krebs untersucht, da es in der Lage ist, Histondeacetylasen zu hemmen und einen Zellzyklusarrest und Apoptose in Krebszellen zu induzieren.

Industrie: Potenzielle Anwendungen bei der Entwicklung von epigenetischen Medikamenten und anderen Therapeutika.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von Histondeacetylasen hemmt. Histondeacetylasen sind Enzyme, die Acetylgruppen von Histonproteinen entfernen, was zu einer Chromatinverdichtung und Repression der Genexpression führt. Durch die Hemmung dieser Enzyme fördert this compound die Acetylierung von Histonen, was zu einer entspannteren Chromatinstruktur und einer erhöhten Genexpression führt. Dieser Mechanismus ist besonders relevant in Krebszellen, wo die Hemmung von Histondeacetylasen zur Reaktivierung von Tumorsuppressorgenen und Induktion von Apoptose führen kann .

Wirkmechanismus

Azumamide E exerts its effects by inhibiting the activity of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting these enzymes, this compound promotes the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer cells, where the inhibition of histone deacetylases can lead to the reactivation of tumor suppressor genes and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Azumamide A: Ein weiteres Mitglied der Azumamide-Familie mit ähnlicher Histondeacetylase-Inhibitoraktivität.

Azumamide B: Ähnlich wie Azumamide E, aber mit verschiedenen Aminosäureresten.

Azumamide C: Enthält einen Tyrosinrest anstelle eines Phenylalaninrests, wodurch es potenter ist als this compound.

Azumamide D: Ein weiteres Analogon mit Variationen in seiner Aminosäurezusammensetzung.

Einzigartigkeit von this compound

This compound ist aufgrund seiner spezifischen Aminosäurezusammensetzung und seiner starken inhibitorischen Aktivität gegenüber Histondeacetylasen 1, 2, 3, 10 und 11 einzigartig. Im Vergleich zu anderen Azumamiden hat this compound einen Phenylalaninrest, der zu seiner besonderen biologischen Aktivität beiträgt .

Eigenschaften

Molekularformel |

C27H38N4O6 |

|---|---|

Molekulargewicht |

514.6 g/mol |

IUPAC-Name |

(Z)-6-[(2R,5R,8R,11R,12S)-8-benzyl-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid |

InChI |

InChI=1S/C27H38N4O6/c1-16(2)23-27(37)28-18(4)25(35)30-21(15-19-11-7-5-8-12-19)26(36)29-20(17(3)24(34)31-23)13-9-6-10-14-22(32)33/h5-9,11-12,16-18,20-21,23H,10,13-15H2,1-4H3,(H,28,37)(H,29,36)(H,30,35)(H,31,34)(H,32,33)/b9-6-/t17-,18+,20+,21+,23+/m0/s1 |

InChI-Schlüssel |

DMXROUYLQHFRCS-GIORXHJXSA-N |

SMILES |

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O |

Isomerische SMILES |

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=CC=C2)C/C=C\CCC(=O)O |

Kanonische SMILES |

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=CC=C2)CC=CCCC(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(Z)-6-((2R,5R,8R,11R,12S)-8-benzyl-2-isopropyl-5,12-dimethyl-3,6,9,13-tetraoxo-1,4,7,10-tetraazacyclotridecan-11-yl)hex-4-enoic acid azumamide E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.